molecular formula C22H14N2O4S3 B4935938 N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide

N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide

Cat. No.: B4935938
M. Wt: 466.6 g/mol
InChI Key: JXDVTVOGPHHHOU-UHFFFAOYSA-N
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Description

N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide is a complex organic compound that features a dibenzothiophene core with thiophene and carboxamide functional groups. This compound is part of the thiophene derivatives family, known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of dibenzothiophene derivatives with thiophene-2-carboxylic acid under specific conditions. The reaction often requires catalysts such as palladium or nickel and is carried out in solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene and carboxamide functional groups but lacks the dibenzothiophene core.

    Dibenzothiophene derivatives: Similar core structure but different functional groups attached.

Uniqueness

N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide is unique due to its combination of a dibenzothiophene core with thiophene and carboxamide groups, providing distinct chemical and biological properties .

Properties

IUPAC Name

N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S3/c25-21(17-3-1-9-29-17)23-13-5-7-15-16-8-6-14(24-22(26)18-4-2-10-30-18)12-20(16)31(27,28)19(15)11-13/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDVTVOGPHHHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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